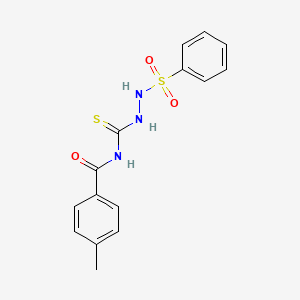

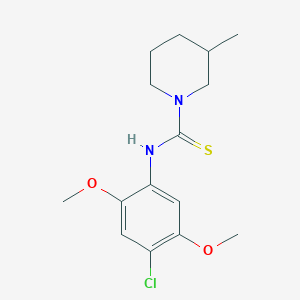

![molecular formula C27H23ClN2O3S B1223921 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML074 is an acrylic structural adhesive known for its excellent bonding properties. It is a two-part thixotropic paste adhesive that bonds a wide variety of prepared or unprepared metals and engineering plastics. This compound is widely used in various industrial applications due to its quick curing time at room temperature and its excellent environmental and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML074 is synthesized as a two-part system consisting of Part A and Part B. Part A is typically an off-white to yellow liquid, while Part B is an off-white liquid. The components are mixed in a specific ratio (8:1 by volume or 7:1 by weight) to form the adhesive. The mixture is then applied to the surfaces to be bonded, and it cures quickly at room temperature .

Industrial Production Methods

In industrial settings, ML074 is produced in large quantities using automated mixing and dispensing equipment. The adhesive is packaged in cartridges or bulk containers for ease of use. The production process involves stringent quality control measures to ensure consistency and performance of the adhesive .

Chemical Reactions Analysis

Types of Reactions

ML074 undergoes several types of chemical reactions, including:

Polymerization: The curing process involves the polymerization of the acrylic components, leading to the formation of a strong adhesive bond.

Cross-linking: The adhesive forms cross-links between the polymer chains, enhancing its mechanical strength and resistance to environmental factors.

Common Reagents and Conditions

The primary reagents involved in the preparation of ML074 are the acrylic monomers and initiators that facilitate the polymerization process. The curing process typically occurs at room temperature, but it can be accelerated by applying heat .

Major Products Formed

The major product formed from the reactions of ML074 is a cured acrylic adhesive with excellent bonding properties. The adhesive exhibits high shear and peel strength, making it suitable for various industrial applications .

Scientific Research Applications

ML074 has a wide range of scientific research applications, including:

Chemistry: Used as a bonding agent in the assembly of experimental setups and equipment.

Biology: Employed in the fabrication of microfluidic devices and other biological research tools.

Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.

Mechanism of Action

The mechanism of action of ML074 involves the polymerization and cross-linking of its acrylic components. When the two parts of the adhesive are mixed, the initiators trigger the polymerization process, leading to the formation of a strong adhesive bond. The cross-linking of the polymer chains further enhances the mechanical strength and resistance of the adhesive .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to ML074 include:

Epoxy adhesives: Known for their strong bonding properties and resistance to environmental factors.

Polyurethane adhesives: Offer flexibility and durability, making them suitable for various applications.

Cyanoacrylate adhesives: Provide quick bonding but may lack the environmental resistance of ML074.

Uniqueness of ML074

ML074 stands out due to its quick curing time at room temperature, excellent environmental and chemical resistance, and strong bonding properties. Unlike some other adhesives, ML074 does not require extensive surface preparation, making it more convenient for industrial applications .

Properties

Molecular Formula |

C27H23ClN2O3S |

|---|---|

Molecular Weight |

491.0 g/mol |

IUPAC Name |

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide |

InChI |

InChI=1S/C27H23ClN2O3S/c1-18-12-13-19(2)25(16-18)30-34(32,33)26-17-21(14-15-23(26)28)27(31)29-24-11-7-6-10-22(24)20-8-4-3-5-9-20/h3-17,30H,1-2H3,(H,29,31) |

InChI Key |

ZQJTYJZLKBRKPC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223840.png)

![2-[(2E)-2-(1,4-dimethylquinolin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B1223841.png)

![[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1223842.png)

![N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide](/img/structure/B1223843.png)

![N-[(tert-butylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1223845.png)

![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1223846.png)

![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1223849.png)

![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)